Regioisomeric Scaffold Geometry: Azetidine Attachment Position Determines Exit Vector Orientation for Bivalent Ligand Design
The target compound features azetidine substitution at the pyrazole 5-position and carboxylic acid at the 4-position (1,2-relationship). In contrast, the regioisomer 1-(azetidin-3-yl)-1H-pyrazole-4-carboxylic acid (CAS 1780549-22-5) bears the azetidine at the N1 position and carboxylic acid at C4, while 1-(azetidin-3-yl)-1H-pyrazole-3-carboxylic acid (CAS 1936108-09-6) places the carboxylic acid at C3 . This positional difference alters the distance between the azetidine secondary amine and the carboxylic acid functional groups: in the target compound, the azetidine is directly attached to a carbon adjacent to the carboxylic acid-bearing carbon, whereas in N1-substituted analogs, the azetidine is separated from the carboxylic acid by two ring bonds through a nitrogen atom. Such geometric differences are critical when the scaffold is employed as a rigid linker in PROTAC (Proteolysis Targeting Chimera) development, where the distance and orientation between the target-binding moiety and the E3 ligase recruiter directly impact ternary complex formation efficiency .
| Evidence Dimension | Exit vector geometry (azetidine amine to carboxylic acid carbon distance) |
|---|---|
| Target Compound Data | Azetidine at C5, carboxylic acid at C4 of 1-methylpyrazole (adjacent substitution); SMILES: Cn1ncc(C(=O)O)c1C2CNC2 |
| Comparator Or Baseline | Regioisomer CAS 1780549-22-5: azetidine at N1, carboxylic acid at C4; Regioisomer CAS 1936108-09-6: azetidine at N1, carboxylic acid at C3 |
| Quantified Difference | Qualitative difference in substitution pattern; exact bond distances not reported in vendor sources |
| Conditions | Structural comparison based on reported SMILES and IUPAC nomenclature from chemical databases |
Why This Matters
For PROTAC linker and bivalent inhibitor design, the relative orientation of derivatizable functional groups directly influences achievable ternary complex geometries and degradation efficiency.
